4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further modified by a (2,5-difluorophenyl)methyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability .
Properties
IUPAC Name |
4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4/c17-12-1-2-13(18)11(7-12)9-24-3-5-25(6-4-24)15-8-14(16(19,20)21)22-10-23-15/h1-2,7-8,10H,3-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLAWDQWLCUEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to neuroprotection. Neuroprotection is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mode of Action
The compound’s mode of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. This suggests that the compound interacts with its targets to inhibit these processes, thereby potentially exerting a neuroprotective effect.
Biochemical Pathways
The affected biochemical pathways include the ER stress pathway, the apoptosis pathway, and the NF-kB inflammatory pathway. The inhibition of these pathways by the compound can lead to downstream effects such as reduced inflammation and cell death, which can contribute to its neuroprotective properties.
Pharmacokinetics
The compound has been screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models, suggesting that it may have suitable pharmacokinetic properties for these applications.
Result of Action
The result of the compound’s action is a potential reduction in neuroinflammation and cell death, contributing to its neuroprotective effects. This is achieved through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the synthesis of the compound involves specific conditions such as a nitrogen gas atmosphere. Additionally, the compound’s biological activities, including antiviral, anticancer, antioxidant, antimicrobial, anti-Alzheimer, anti-inflammatory, and neuroprotective properties, suggest that it may be influenced by various environmental factors.
Biological Activity
The compound 4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Its unique structural components, including a piperazine ring and difluorophenyl group, suggest various pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, mechanisms of action, and case studies.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18F2N4 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate the activity of certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects . The trifluoromethyl group enhances lipophilicity, which may improve binding affinity to target proteins.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Antiviral Activity
Research has indicated that certain pyrimidine derivatives exhibit antiviral properties by interfering with viral replication processes. The presence of the piperazine moiety may enhance interaction with viral proteins, thereby inhibiting their function.
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory effects in vitro and in vivo. These studies typically measure the reduction of pro-inflammatory cytokines and other mediators in response to treatment.
Case Studies
Comparison with Similar Compounds
Substituent Analysis
The target compound’s unique (2,5-difluorophenyl)methyl group distinguishes it from analogues. Below is a comparison of key structural features:
Key Observations :
- The tert-butyl group in reduces polarity compared to the target’s difluorophenyl group, likely altering pharmacokinetics.
- The dihydrochloride salt in improves aqueous solubility but may affect membrane permeability.
Physicochemical Properties
Boiling Point and Stability
Data from for 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine:
- Boiling Point: 363.3 ± 42.0°C at 760 mmHg
- Density: 1.2 ± 0.1 g/cm³
- Flash Point: 173.5 ± 27.9°C
However, experimental data for the target compound are unavailable in the provided evidence.
Pharmacological Implications
Piperazine-Based Drug Candidates
Piperazine derivatives are frequently used in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier. For example:
- The 3,4-dichlorophenyl-piperazine derivative in may exhibit affinity for serotonin or dopamine receptors, common in antipsychotic agents.
- The trifluoromethyl group in the target compound and could enhance metabolic resistance, prolonging half-life compared to non-fluorinated analogues.
Limitations: No direct pharmacological data for the target compound are provided in the evidence. Comparisons are inferred from structural analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
